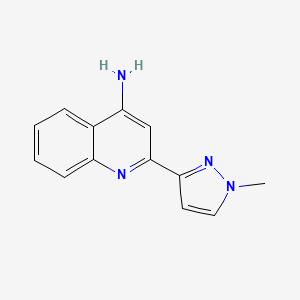
2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research. The presence of both quinoline and pyrazole moieties in its structure contributes to its unique chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Quinoline Synthesis: The quinoline moiety can be synthesized using the Friedländer condensation, which involves the reaction of an o-aminoaryl ketone with a carbonyl compound containing an active methylene group.
Coupling of Pyrazole and Quinoline: The final step involves coupling the pyrazole and quinoline moieties. This can be achieved through nucleophilic substitution reactions, where the pyrazole derivative reacts with a quinoline derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrazole derivatives, depending on the reagents used.
科学研究应用
2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
2-(1-Methyl-1H-pyrazol-3-yl)quinoline: Lacks the amine group at the 4-position.
4-Aminoquinoline: Lacks the pyrazole moiety.
1-Methyl-1H-pyrazole-3-amine: Lacks the quinoline moiety.
Uniqueness
2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine is unique due to the presence of both quinoline and pyrazole moieties, which contribute to its distinct chemical and biological properties. The combination of these two heterocyclic systems in a single molecule enhances its potential for diverse applications in scientific research and medicine.
属性
分子式 |
C13H12N4 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
2-(1-methylpyrazol-3-yl)quinolin-4-amine |
InChI |
InChI=1S/C13H12N4/c1-17-7-6-12(16-17)13-8-10(14)9-4-2-3-5-11(9)15-13/h2-8H,1H3,(H2,14,15) |
InChI 键 |
DUVCNETXUQWNNW-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=N1)C2=NC3=CC=CC=C3C(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


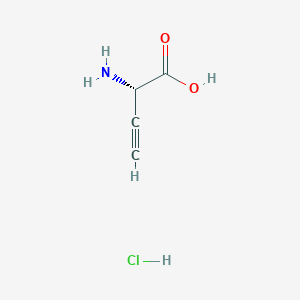
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749000.png)

![3-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11749016.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749022.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749032.png)
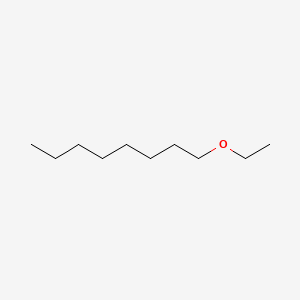
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749038.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11749044.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749050.png)
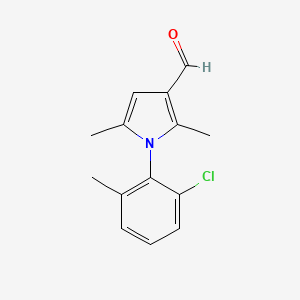
![benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749070.png)
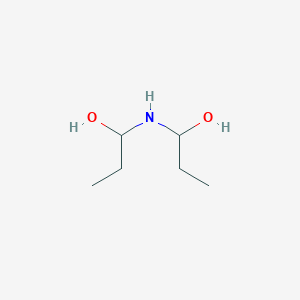
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749095.png)
